molecular formula C9H13ClFN B15308970 2-Fluoro-6-(propan-2-yl)aniline hydrochloride

2-Fluoro-6-(propan-2-yl)aniline hydrochloride

Cat. No.: B15308970
M. Wt: 189.66 g/mol
InChI Key: UNSBPFUEKALCPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-6-(propan-2-yl)aniline hydrochloride is a chemical compound with the molecular formula C9H13ClFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom and an isopropyl group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-(propan-2-yl)aniline hydrochloride typically involves the fluorination of 6-(propan-2-yl)aniline. The reaction conditions often include the use of a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile to ensure proper mixing and reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-(propan-2-yl)aniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Fluoro-6-(propan-2-yl)aniline hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(propan-2-yl)aniline hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways .

Comparison with Similar Compounds

  • 2-Fluoro-5-(propan-2-yl)aniline hydrochloride
  • 2-Fluoro-4-isopropoxyaniline hydrochloride

Comparison: Compared to its similar compounds, 2-Fluoro-6-(propan-2-yl)aniline hydrochloride is unique due to the position of the fluorine and isopropyl groups on the benzene ring. This positional difference can significantly affect the compound’s chemical reactivity, biological activity, and overall properties .

Properties

Molecular Formula

C9H13ClFN

Molecular Weight

189.66 g/mol

IUPAC Name

2-fluoro-6-propan-2-ylaniline;hydrochloride

InChI

InChI=1S/C9H12FN.ClH/c1-6(2)7-4-3-5-8(10)9(7)11;/h3-6H,11H2,1-2H3;1H

InChI Key

UNSBPFUEKALCPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)F)N.Cl

Origin of Product

United States

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